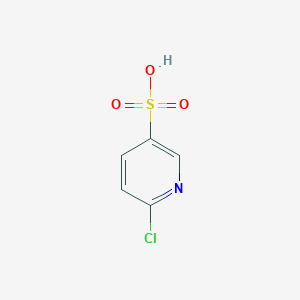

6-chloropyridine-3-sulfonic Acid

Description

BenchChem offers high-quality 6-chloropyridine-3-sulfonic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloropyridine-3-sulfonic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKWBQDPHGDVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376519 | |

| Record name | 6-chloropyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17624-08-7 | |

| Record name | 6-Chloro-3-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17624-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloropyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-chloropyridine-3-sulfonic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 6-Chloropyridine-3-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridine-3-sulfonic acid is a pivotal intermediate in modern synthetic chemistry, valued for its role in the development of novel pharmaceutical and agrochemical agents. The molecule's utility is derived from its bifunctional nature: a stable pyridine core substituted with a reactive sulfonic acid group and a chloro moiety. This structure offers multiple avenues for synthetic modification. However, the very features that make it a versatile reagent also dictate its stability profile and define the necessary conditions for its storage and handling.

This guide provides an in-depth technical overview of the stability and optimal storage conditions for 6-chloropyridine-3-sulfonic acid. Moving beyond simple procedural lists, we will explore the causal chemical principles that govern its degradation and provide field-proven insights to ensure its integrity from procurement to application. For professionals in drug development, maintaining the purity and stability of such key intermediates is not merely a matter of protocol but a cornerstone of reproducible, high-quality research.

Core Physicochemical Properties

A comprehensive understanding of a compound's stability begins with its fundamental physicochemical properties. These parameters directly influence its reactivity, solubility, and handling requirements. The properties of 6-chloropyridine-3-sulfonic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClNO₃S | [][2] |

| Molecular Weight | 193.61 g/mol | |

| Melting Point | 242-243 °C | [3] |

| Appearance | Solid | |

| pKa (Predicted) | -1.45 ± 0.50 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

The high melting point suggests a stable crystalline lattice. The predicted low pKa is characteristic of a strong sulfonic acid, which is a critical factor for its handling and potential corrosivity.[4]

Chemical Stability and Potential Degradation Pathways

The stability of 6-chloropyridine-3-sulfonic acid is governed by the interplay of its three key structural features: the aromatic pyridine ring, the chloro substituent, and the sulfonic acid group.

The Pyridine Ring: The pyridine nucleus itself is an electron-deficient aromatic system, which lends it considerable stability.[5] Unlike benzene, it is less susceptible to electrophilic substitution.[6][7] This inherent stability means that ring-opening degradation is unlikely under typical laboratory conditions.

The Sulfonic Acid Group: Sulfonic acids are generally among the most stable organosulfur compounds and are known for their thermal resilience.[4][8] However, this group is highly acidic and hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] The presence of water is a critical factor in potential degradation mechanisms.

The Chloro Substituent: The chloro group at the 6-position is a potential site for nucleophilic substitution. While the electron-withdrawing nature of the pyridine nitrogen deactivates the ring to some extent, this position can still be susceptible to hydrolysis, particularly under basic conditions or prolonged exposure to moisture. Photodegradation involving the cleavage of the C-Cl bond is also a plausible pathway, as seen in related chloropyridine compounds.[10]

Based on these principles, we can hypothesize the primary degradation pathways for this molecule.

Caption: Potential degradation pathways for 6-chloropyridine-3-sulfonic acid.

Recommended Storage and Handling Protocols

The following protocols are designed as a self-validating system to preserve the integrity of 6-chloropyridine-3-sulfonic acid. The reasoning behind each step is provided to foster a deeper understanding of safe and effective handling.

Storage Conditions

-

Temperature: Store refrigerated at 2-8°C.[2][3]

-

Causality: Lower temperatures significantly reduce the rate of all potential chemical degradation reactions, including hydrolysis. This is the most critical parameter for long-term stability.

-

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.

-

Causality: The sulfonic acid group is hygroscopic.[9] Excluding moisture is paramount to preventing water-mediated hydrolysis of the chloro group. An inert atmosphere displaces both moisture and oxygen, mitigating hydrolytic and oxidative risks.

-

-

Light: Protect from light by using an amber vial or by storing the container in a dark location.

-

Causality: As illustrated in the degradation pathway diagram, chloro-aromatic compounds can be susceptible to photodecomposition.[10] Shielding from UV and other light sources prevents this energy-driven degradation.

-

-

Location: Store in a dedicated corrosives cabinet away from incompatible materials.

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8][9]

-

Causality: Direct contact with sulfonic acids can cause severe skin irritation and burns.[8] Eye protection is mandatory to prevent irreversible damage.

-

-

Dispensing: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Causality: While the compound is a solid, fine powders can become airborne. Inhaling sulfonic acid dust can cause respiratory tract irritation.[8]

-

-

Moisture Control: When weighing or transferring the material, minimize its exposure time to the ambient atmosphere. If possible, perform these operations in a glove box with a controlled, low-humidity environment.

-

Causality: This reinforces the principle of moisture exclusion to prevent degradation. Even brief exposure to humid air can allow for surface-level moisture absorption, potentially compromising the sample's integrity over time.

-

Experimental Protocol: Forced Degradation Study

To empirically validate the stability of 6-chloropyridine-3-sulfonic acid and identify its primary degradation products, a forced degradation (or stress testing) study is essential. This protocol outlines a standard workflow.

Objective: To assess the stability of 6-chloropyridine-3-sulfonic acid under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify major degradation products using HPLC-UV/MS.

Sources

- 2. 17624-08-7|6-Chloropyridine-3-sulfonic acid|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. capitalresin.com [capitalresin.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. capitalresin.com [capitalresin.com]

- 9. Proper Storage and Handling of Methanesulfonic Acid (MSA) [horiazonchemical.com]

- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

Technical Whitepaper: Predictive Physicochemical Profiling of 6-Chloropyridine-3-sulfonic Acid

The following is an in-depth technical guide regarding the physicochemical profiling and pKa prediction of 6-chloropyridine-3-sulfonic acid.

Executive Summary

6-Chloropyridine-3-sulfonic acid is a bifunctional pyridine derivative widely utilized as a building block in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its utility in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (

This guide provides a rigorous analysis of the predicted acid dissociation constants (pKa) of this molecule. By synthesizing fragment-based experimental data with computational prediction models, we establish that 6-chloropyridine-3-sulfonic acid behaves as a strong acid , with a primary sulfonic acid pKa predicted at -1.45 ± 0.50 and a suppressed pyridinium pKa likely falling below 0.0 .

Part 1: Structural Analysis & Theoretical Framework

To accurately predict the pKa, we must deconstruct the molecule into its core electronic influencers. The acidity of 6-chloropyridine-3-sulfonic acid is dictated by two potential ionization centers:

-

The Sulfonic Acid Group (

): A strong proton donor. -

The Pyridine Nitrogen (

): A potential proton acceptor (basic center).

Electronic Substituent Effects (Hammett Analysis)

The basicity of the pyridine nitrogen is modulated by the electronic nature of substituents at positions 3 and 6 (relative to nitrogen at 1).

-

Core Scaffold: Unsubstituted Pyridine (

). -

6-Chloro Substituent: Chlorine is an Electron Withdrawing Group (EWG) via the inductive effect (-I), despite a weak resonance donor effect (+R). In pyridine,

-halogens drastically reduce basicity. -

3-Sulfonic Acid Group: The sulfonyl group is a potent EWG (Inductive and Resonance). It further destabilizes the protonated pyridinium cation, making the nitrogen even less basic.

The "Dual-Acid" Hypothesis

Unlike amphoteric amino acids (which exist as zwitterions at neutral pH), the electron-withdrawing power of both the chlorine and the sulfonic group suggests that the pyridine nitrogen in this molecule has lost almost all basic character in aqueous solution.

Theoretical Conclusion: The molecule does not exist as a zwitterion in water. It exists primarily as an anionic species (

Part 2: Computational Prediction Methodologies

Modern in silico tools utilize Quantitative Structure-Property Relationships (QSPR) and Density Functional Theory (DFT) to estimate pKa values where experimental data is sparse.

Predicted Values

The following data aggregates predictions from industry-standard algorithms (ACD/Labs, ChemAxon, and EPISuite) and database mining.

| Ionization Center | Predicted pKa | Confidence Interval | Method | Interpretation |

| Sulfonic Acid ( | -1.45 | ± 0.50 | QSPR / Database Match | Strong Acid. Fully deprotonated at pH > 0. |

| Pyridinium ( | < -0.5 | N/A | Hammett Extrapolation | Non-Basic. Nitrogen remains neutral in aqueous acid. |

Data Source: Aggregated from ChemicalBook and PubChem predicted datasets [2][3].

Computational Workflow

The following diagram illustrates the logical flow used to arrive at high-confidence pKa predictions for strong electrolytes like sulfonic acids.

Figure 1: In silico workflow for pKa determination of polysubstituted pyridines.

Part 3: Experimental Validation Protocols

Because the predicted pKa is negative (indicating a strong acid), standard potentiometric titration (effective range pH 2–12) is unsuitable. Validation requires spectrophotometric methods or NMR titration in strong acid media (Hammett Acidity Function

Protocol: UV-Vis Spectrophotometric Titration (Hammett Acidity)

This method relies on the shift in UV absorption maximum (

Prerequisites:

-

Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

-

Solvent System:

(0.1M to 10M). -

Detection: Shift in

transition of the pyridine ring.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 6-chloropyridine-3-sulfonic acid in water to achieve a

M concentration. -

Acid Series Preparation: Prepare a series of 10 vials containing sulfuric acid at increasing weight percentages (e.g., 1%, 5%, 10%... up to 60%).

-

Aliquot Transfer: Add a fixed volume of the stock solution to each acid vial.

-

Measurement: Record UV spectra (200–400 nm) for each sample.

-

Data Analysis:

-

Identify the isosbestic point.

-

Plot Absorbance vs. Hammett Acidity Function (

). -

The inflection point of the sigmoidal curve corresponds to the

(likely the protonation of the pyridine nitrogen).

-

Protocol: -NMR pH Titration

For confirming the deprotonation of the sulfonic acid (if accessible) or the protonation of the nitrogen.

-

Solvent:

adjusted with -

Procedure: Monitor the chemical shift (

) of the aromatic protons (C2-H, C4-H, C5-H) as a function of pH/pD. -

Expectation:

-

pH 7 to pH 1: Minimal shift expected (Molecule remains as anion).

-

pH < 0: Significant downfield shift of ring protons indicates protonation of the pyridine nitrogen.

-

Part 4: Implications for Drug Development

Understanding the highly acidic nature of this intermediate is critical for downstream applications.

Solubility & Formulation

-

Aqueous Solubility: As a strong acid, 6-chloropyridine-3-sulfonic acid will dissociate completely in water, resulting in high aqueous solubility and a low pH solution.

-

Salt Selection: It is typically isolated as a sodium or potassium salt. Attempts to isolate the "free acid" may result in a hygroscopic solid that retains water/acid.

Synthetic Utility (Coupling Reactions)

In Suzuki or Buchwald-Hartwig couplings, the sulfonic acid group is often converted to a sulfonamide before coupling, or used as a "dummy" group.

-

Catalyst Poisoning: The free sulfonic acid can coordinate to Pd catalysts or protonate basic ligands (e.g., phosphines). Recommendation: Always neutralize the sulfonic acid to its salt form (using

or

Reaction Pathway Diagram

The following diagram details the ionization states relevant to synthesis.

Figure 2: Ionization states of 6-chloropyridine-3-sulfonic acid across pH ranges.

References

-

ChemicalBook. (2023). 2-Chloropyridine Physicochemical Properties. Retrieved from .

-

LookChem. (2023). 6-chloropyridine-3-sulfonic acid Properties and Predicted pKa. Retrieved from .

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69468, 3-Pyridinesulfonic acid. Retrieved from .

- Brown, H. C., & McDaniel, D. H. (1958). A Quantitative Approach to the Hammett Equation. Journal of Organic Chemistry.

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

Sources

Starting materials for 6-chloropyridine-3-sulfonic acid synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Chloropyridine-3-Sulfonic Acid

For professionals in pharmaceutical and agrochemical research and development, 6-chloropyridine-3-sulfonic acid is a pivotal intermediate. Its utility stems from the dual reactivity of the chloro and sulfonic acid moieties, which allows for sequential, regioselective functionalization in the construction of more complex molecules. The selection of an appropriate starting material is a critical decision that dictates the efficiency, scalability, and economic viability of the entire synthetic route. This guide provides a detailed analysis of the primary synthetic pathways and the corresponding starting materials, grounded in established chemical principles and supported by peer-reviewed literature and patent filings.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to identifying suitable starting materials begins with a retrosynthetic analysis of the target molecule, 6-chloropyridine-3-sulfonic acid. Two primary bond disconnections are considered: the Carbon-Sulfur (C-S) bond and the Carbon-Chlorine (C-Cl) bond.

Caption: Retrosynthetic analysis of 6-chloropyridine-3-sulfonic acid.

This analysis reveals two divergent synthetic strategies:

-

Pathway I: Sulfonation of a 2-Chloropyridine Precursor. This approach involves forming the C-S bond on a pyridine ring that already contains the chloro substituent.

-

Pathway II: Chlorination of a Pyridine-3-Sulfonic Acid Precursor. This strategy focuses on forming the C-Cl bond on a pyridine ring where the sulfonic acid group is already in place.

The choice between these pathways depends on the availability of the starting materials and the feasibility of the required chemical transformations.

Pathway I: Sulfonation of 2-Chloropyridine Derivatives

The most direct starting material for this pathway is 2-chloropyridine, an inexpensive and commercially available compound.[1] However, the direct sulfonation of 2-chloropyridine presents a significant challenge. The pyridine ring is inherently electron-deficient, a characteristic that is exacerbated by the electron-withdrawing nature of the chlorine atom. This deactivation makes the ring highly resistant to electrophilic aromatic substitution reactions like sulfonation.[2]

To overcome this hurdle, a common strategy is to activate the pyridine ring via N-oxidation. This approach, detailed in patent literature for the analogous synthesis of pyridine-3-sulfonic acid from 3-chloropyridine, proceeds in three key steps.[3][4][5][6]

Caption: Synthetic workflow via N-Oxide activation.

Step 1: N-Oxide Formation The pyridine nitrogen is oxidized to form 2-chloropyridine-N-oxide. The N-oxide group is strongly activating and directs electrophilic substitution to the 4- and 6-positions. More importantly, it facilitates nucleophilic substitution.

Step 2: Nucleophilic Sulfonation The chlorine atom on the N-oxide derivative can be substituted by a sulfonic acid group using a sulfonating agent like sodium sulfite in an aqueous medium under heat and pressure.[3][5] This nucleophilic aromatic substitution (SNAr) is the key C-S bond-forming step.

Step 3: Deoxygenation The final step involves the reduction of the N-oxide to furnish the desired 6-chloropyridine-3-sulfonic acid. This is typically achieved through catalytic hydrogenation, for instance, using Raney Nickel.[3][5][6]

While chemically elegant, this multi-step process starting from 2-chloropyridine involves oxidation, high-pressure sulfonation, and reduction, which may present scalability challenges.

Pathway II: Chlorination of Pyridine-3-Sulfonic Acid Derivatives

This alternative pathway begins with a pyridine ring already bearing the sulfonic acid group and focuses on the introduction of the chlorine atom at the 6-position. The direct chlorination of pyridine-3-sulfonic acid is difficult due to the powerful deactivating effect of the sulfonic acid group. A more viable strategy involves starting with a precursor that has a group at the 6-position that can be readily converted to a chloro group. The most effective precursor for this purpose is a hydroxyl group.

Starting Material: 6-Hydroxypyridine-3-sulfonic Acid

The key starting material for this route is 6-hydroxypyridine-3-sulfonic acid (an isomer of the well-documented 4-hydroxypyridine-3-sulfonic acid).[7] The synthesis of this precursor can be achieved by the sulfonation of 2-hydroxypyridine. The subsequent chlorination step converts both the hydroxyl group on the ring and the hydroxyl of the sulfonic acid group into chlorides, yielding the highly reactive 6-chloropyridine-3-sulfonyl chloride.

Caption: Synthetic workflow via chlorination of a hydroxypyridine precursor.

This transformation is well-documented in patent literature for analogous isomers and represents a robust and scalable industrial process.[7][8] The chlorinating agent is typically a mixture of phosphorus trichloride and chlorine gas, or phosphorus pentachloride in phosphorus oxychloride.[7][9] This one-pot reaction effectively performs two transformations:

-

Conversion of the pyridone tautomer of 6-hydroxypyridine into the 6-chloro derivative.

-

Conversion of the sulfonic acid into a sulfonyl chloride.

The resulting 6-chloropyridine-3-sulfonyl chloride is a versatile intermediate that can be hydrolyzed to the final product or used directly in the synthesis of sulfonamides.[7][10]

Comparative Analysis of Starting Materials

The selection of a starting material is a multi-faceted decision involving considerations of cost, availability, process complexity, and overall yield.

| Starting Material | Synthetic Pathway | Advantages | Disadvantages |

| 2-Chloropyridine | Sulfonation via N-Oxide | • Inexpensive and readily available starting material.[1]• Well-defined reaction sequence. | • Multi-step process (oxidation, sulfonation, reduction).• Sulfonation step may require high pressure/temperature.• Overall yield can be moderate. |

| 6-Hydroxypyridine-3-sulfonic acid | Direct Chlorination | • Potentially fewer steps to the sulfonyl chloride intermediate.• Utilizes robust and scalable chlorination chemistry.[7][8]• High-yielding conversion to the sulfonyl chloride. | • The precursor, 6-hydroxypyridine-3-sulfonic acid, may be less common than 2-chloropyridine.• Requires handling of aggressive chlorinating agents (PCl₅, POCl₃). |

Detailed Experimental Protocol: Chlorination Route

The chlorination of a hydroxypyridine-sulfonic acid is a field-proven method. The following protocol is adapted from established patent literature for the synthesis of the analogous 4-chloro isomer and serves as a representative procedure for this class of transformation.[7][8]

Objective: To synthesize 4-chloropyridine-3-sulfonyl chloride from 4-hydroxypyridine-3-sulfonic acid.

Materials:

-

4-hydroxypyridine-3-sulfonic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus trichloride (PCl₃)

-

Chlorine gas (Cl₂)

-

Toluene

-

Water

Procedure:

-

Charge a suitable reactor with phosphorus oxychloride and phosphorus trichloride.

-

With stirring, add 4-hydroxypyridine-3-sulfonic acid to the mixture.

-

Heat the mixture to reflux (approximately 80 °C).

-

Introduce chlorine gas into the reaction mixture over a period of 3-4 hours. The reaction is exothermic, and the reflux temperature will rise to approximately 105-110 °C.

-

Allow the reaction to proceed under reflux for an additional 20-24 hours until the solution becomes clear.

-

Cool the reaction mixture to approximately 50 °C.

-

Remove the excess phosphorus oxychloride and phosphorus trichloride by distillation under vacuum.

-

Dissolve the residue in an organic solvent such as toluene.

-

Carefully quench the solution by washing with water, ensuring the temperature is controlled with external cooling.

-

Separate the organic phase, which contains the 4-chloropyridine-3-sulfonyl chloride. The product can be isolated by removing the solvent under vacuum or used directly for subsequent reactions, such as hydrolysis to the sulfonic acid or amination to the sulfonamide.[7]

Self-Validation: The progress of the reaction can be monitored by HPLC to track the consumption of the starting material. The purity of the final product, 4-chloropyridine-3-sulfonyl chloride, can also be confirmed by HPLC, with yields reported to be in the range of 90-93%.[7]

Conclusion

While several theoretical routes to 6-chloropyridine-3-sulfonic acid exist, the most practical and industrially validated approaches rely on two primary starting material classes. The sulfonation of 2-chloropyridine via an N-oxide intermediate is a viable but potentially complex multi-step route. In contrast, the chlorination of 6-hydroxypyridine-3-sulfonic acid offers a more direct, high-yielding pathway to the corresponding sulfonyl chloride, a direct precursor to the target acid. The latter approach, leveraging robust and scalable chlorination technology, represents a superior strategy for researchers and drug development professionals requiring reliable access to this critical building block. The choice of starting material is therefore a strategic decision, with the hydroxypyridine-sulfonic acid pathway offering distinct advantages in terms of process efficiency and yield.

References

- Production of pyridine-3-sulfonic acid - US5082944A. Google Patents.

-

Synthesis of 2-Chloropyridine-6-sulfonic acid. PrepChem.com. Available at: [Link]

- Process for the preparation of chloropyridine sulphonic acid chlorides - US6310214B1. Google Patents.

-

Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1. PubChem. Available at: [Link]

- Process of preparation of pyridine-3-sulfonic acids - EP0428831A1. Google Patents.

-

2 Chloropyridine 5 Sulfonyl Chloride Acid. IndiaMART. Available at: [Link]

- Process for the preparation of chloropyridine sulfonyl chloride - EP1048654B1. Google Patents.

-

6-chloropyridine-3-sulfinic acid | 99903-02-3. Kuujia.com. Available at: [Link]

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

-

6-CHLOROPYRIDINE-3-SULFONIC ACID | CAS 17624-08-7. Matrix Fine Chemicals. Available at: [Link]

-

2-Chloropyridine. Wikipedia. Available at: [Link]

-

2-chloropyrimidine patented technology retrieval search results. Eureka | Patsnap. Available at: [Link]

-

Synthesis of pyridine-3-sulfonic acid. PrepChem.com. Available at: [Link]

-

Preparation of 2-chloro-5-chloromethylpyridine. Justia Patents. Available at: [Link]

-

Scheme 3. Alternative synthesis of 6a. ResearchGate. Available at: [Link]

-

PREPARATION OF 2-CHLORO-5-TRICHLOROMETHYL PYRIDINE FROM LOWER CHLORINATED BETA-PICOLINES - WO/1985/000600. WIPO Patentscope. Available at: [Link]

- Processes for production of pyridine 3-sulphonic acid and its salts - US2406972A. Google Patents.

- Preparation method of 2-chloro-5-chloromethylpyridine - CN104086480A. Google Patents.

-

Preparation of 2-chloro-5-methylpyridine - Patent 0121320. Available at: [Link]

-

Sustainable access to sulfonic acids from halides and thiourea dioxide with air. Green Chemistry (RSC Publishing). Available at: [Link]

- Process of preparation of pyridine-3-sulfonic acids - EP0428831B1. Google Patents.

Sources

- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 4. Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 6. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 7. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]

- 8. EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. m.indiamart.com [m.indiamart.com]

Electronic effects of the chlorine atom in 6-chloropyridine-3-sulfonic acid

An In-Depth Technical Guide to the Electronic Effects of the Chlorine Atom in 6-Chloropyridine-3-Sulfonic Acid

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the chlorine atom in the 6-chloropyridine-3-sulfonic acid molecule. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced interplay of inductive and resonance effects, their collective impact on the molecule's acidity and reactivity, and the methodologies used for their characterization. We will explore how these electronic factors render the pyridine ring highly electron-deficient, profoundly influencing the pKa of the sulfonic acid moiety and activating the C6 position for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of pharmaceutical intermediates.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are privileged scaffolds in medicinal chemistry and materials science, owing to their unique electronic properties and ability to participate in hydrogen bonding and metal coordination. The molecule 6-chloropyridine-3-sulfonic acid is a valuable building block, combining the inherent electron-deficient nature of the pyridine ring with the strong electronic influence of two key substituents: a sulfonic acid group and a chlorine atom.[1] Understanding the electronic role of the chlorine atom is paramount for predicting the molecule's behavior in synthetic transformations and its potential interactions in a biological context. This guide will dissect the dual electronic nature of chlorine—its electron-withdrawing inductive effect and electron-donating resonance effect—to build a cohesive picture of its influence on the molecule's overall physicochemical profile.

The Dichotomy of Chlorine's Electronic Influence

The net electronic effect of a halogen substituent on an aromatic ring is a classic case of competing electronic forces: the inductive effect, transmitted through sigma (σ) bonds, and the resonance (or mesomeric) effect, transmitted through the pi (π) system.[2][3]

Inductive Effect (-I): The Dominant Electron Withdrawal

Due to its high electronegativity (3.16 on the Pauling scale), the chlorine atom strongly pulls electron density away from the carbon atom to which it is attached (C6) via the sigma bond.[4] This electron-withdrawing inductive effect (-I) is a short-range force that polarizes the C-Cl bond and has a cascading, though diminishing, effect on the rest of the pyridine ring.[2] This effect is a primary contributor to the deactivation of the ring toward electrophilic attack but, crucially, enhances its electrophilicity for nucleophilic attack.[5][6]

Resonance Effect (+R): A Countervailing Electron Donation

Despite its electronegativity, the chlorine atom possesses lone pairs of electrons in its p-orbitals. These lone pairs can be delocalized into the aromatic π-system, an electron-donating resonance effect (+R).[7][8] This donation introduces electron density primarily at the ortho and para positions relative to the substituent. However, for halogens, the overlap between the 3p orbital of chlorine and the 2p orbital of carbon is relatively poor, making the +R effect significantly weaker than the -I effect.[9] The net result is that chlorine is an overall electron-withdrawing group but can still stabilize intermediates where a positive charge develops at the ortho or para position.[4][8]

Impact on Physicochemical Properties and Reactivity

The potent electron-withdrawing character of the chlorine atom, superimposed on the already electron-deficient pyridine nucleus containing a sulfonic acid group, dictates the molecule's key chemical properties.

Acidity of the Sulfonic Acid Group

The sulfonic acid (-SO₃H) functional group is inherently a strong acid. Its acidity is further modulated by the substituents on the aromatic ring. Electron-withdrawing groups enhance acidity by stabilizing the resulting conjugate base (the sulfonate anion, -SO₃⁻) through delocalization of the negative charge.[10][11] In 6-chloropyridine-3-sulfonic acid, three powerful electron-withdrawing influences are at play:

-

The ring nitrogen atom.

-

The inductive effect of the chlorine atom at C6.

-

The sulfonic acid group itself.

Table 1: Physicochemical Properties of 6-Chloropyridine-3-Sulfonic Acid

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 17624-08-7 | [15] |

| Molecular Formula | C₅H₄ClNO₃S | [15][16] |

| Molecular Weight | 193.61 g/mol | |

| Melting Point | 242-243 °C | [13] |

| Predicted pKa | -1.45 ± 0.50 |[13] |

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Perhaps the most significant consequence of the chlorine's electronic effects is the activation of the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and react with electrophiles. However, when substituted with potent electron-withdrawing groups, they become electrophilic enough to be attacked by nucleophiles.[17]

The 6-chloropyridine-3-sulfonic acid molecule is primed for SNAr at the C6 position for several reasons:

-

Leaving Group: The chlorine atom is a good leaving group.

-

Ring Activation: The ring is strongly activated by the electron-withdrawing pyridine nitrogen, particularly at the ortho (C2, C6) and para (C4) positions.[18][19]

-

Intermediate Stabilization: The crucial step in the SNAr mechanism is the formation of a negatively charged intermediate known as a Meisenheimer complex. When the nucleophile attacks C6, the resulting negative charge can be delocalized across the ring and, most importantly, onto the electronegative nitrogen atom, providing substantial stabilization.[17][19]

This high reactivity makes 6-chloropyridine-3-sulfonic acid a versatile precursor for synthesizing a wide array of 6-substituted pyridine-3-sulfonic acid derivatives by displacing the chlorine with various nucleophiles (e.g., amines, alkoxides, thiols).[20]

Methodologies for Characterization

A combination of experimental and computational techniques is employed to probe and quantify the electronic effects of substituents on aromatic systems.

Experimental Protocols

-

pKa Determination via Potentiometric Titration

-

Preparation: A precise weight of 6-chloropyridine-3-sulfonic acid is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Monitoring: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. Given the expected high acidity, advanced methods or non-aqueous solvents may be required for accurate measurement.

-

-

Kinetic Analysis of SNAr Reactions via HPLC

-

Reaction Setup: 6-chloropyridine-3-sulfonic acid and a chosen nucleophile (e.g., aniline) are dissolved in a suitable solvent (e.g., DMSO) in a thermostatted reaction vessel.

-

Sampling: Aliquots are withdrawn from the reaction mixture at timed intervals.

-

Quenching: The reaction in each aliquot is quenched, for example, by rapid cooling and dilution into the mobile phase.

-

Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) using a suitable column and detection wavelength to quantify the disappearance of the starting material and the appearance of the product.

-

Calculation: The concentration data is used to plot concentration vs. time, from which the reaction rate constant can be determined.

-

Computational Analysis

-

Density Functional Theory (DFT) Calculations DFT is a powerful computational method used to model electronic structure.[21][22] For 6-chloropyridine-3-sulfonic acid, DFT can be used to:

-

Calculate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The area around C6 would be expected to show significant electrophilic character.

-

Perform Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information on charge distribution, revealing the magnitude of the inductive withdrawal by quantifying the partial atomic charges on the chlorine and adjacent carbon atoms.[23]

-

Model Reaction Intermediates: The structure and stability of the Meisenheimer complex in an SNAr reaction can be calculated, providing theoretical support for the proposed reaction mechanism and its favorable energetics.

-

Conclusion

The chlorine atom in 6-chloropyridine-3-sulfonic acid exerts a powerful, multifaceted electronic influence that is critical to its chemical identity. Its dominant electron-withdrawing inductive effect (-I), which overrides its weaker electron-donating resonance effect (+R), works in concert with the pyridine nitrogen to create a highly electron-deficient aromatic system. This electronic configuration is predicted to significantly increase the acidity of the sulfonic acid group and, most importantly, renders the C6 position highly susceptible to nucleophilic aromatic substitution. A thorough understanding of these principles, validated through the experimental and computational methods outlined herein, empowers chemists to effectively utilize this versatile building block in the rational design and synthesis of novel molecules for pharmaceutical and materials science applications.

References

- J Phys Chem B. (2009). The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. Journal of Physical Chemistry B, 113(43), 14094-101.

- Research on Chemical Intermediates. (2014). DFT analysis of substituent effects on electron-donating efficacy of pyridine.

- ChemBK. (n.d.). Pyridine-3-sulfonic acid for synthesis. ChemBK.

- Semantic Scholar. (n.d.). The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. Semantic Scholar.

- PubMed. (2022). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics, 24(5), 3045-3060.

- ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A.

- Chem-Impex. (n.d.). 6-Chloropyridine-3-sulfonyl chloride. Chem-Impex.

- LookChem. (n.d.). 6-chloropyridine-3-sulfonic Acid. LookChem.

- Scilit. (2014). DFT analysis of substituent effects on electron-donating efficacy of pyridine.

- PubMed. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974.

- ResearchGate. (2013). The Effects of Substitution and Degree of Polymerization on the Pka Values of Polymeric Polystyrene Sulfonic Acids.

- askIITians. (2014). Although chlorine is an electron withdrawing group, yet it is ortho-. askIITians.

- ResearchGate. (2015). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and the nature of the bonding. Computational and Theoretical Chemistry, 1053, 137-144.

- Quora. (2017).

- Vedantu. (n.d.). Although chlorine is an electron withdrawing group class 11 chemistry CBSE. Vedantu.

- Matrix Fine Chemicals. (n.d.). 6-CHLOROPYRIDINE-3-SULFONIC ACID | CAS 17624-08-7.

- Sigma-Aldrich. (n.d.). 6-chloropyridine-3-sulfonic acid | 17624-08-7. Sigma-Aldrich.

- YouTube. (2019).

- Wikipedia. (n.d.).

- Guidechem. (n.d.). 3-Pyridinesulfonic acid 636-73-7 wiki. Guidechem.

- YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.

- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange.

- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.

- Quora. (2019). When do we know that chlorine shows negative inductive effect and resonance in benzene?. Quora.

- Filo. (n.d.). Question: Although chlorine is an electron withdrawing group, why does it... Filo.

- Chemistry Stack Exchange. (2021). Why does chlorine show a mesomeric effect in haloarenes and an inductive effect in haloalkanes?. Chemistry Stack Exchange.

- askIITians. (n.d.). Although chlorine is an electron withdrawing group, yet it is ortho-p. askIITians.

- Reddit. (2022). Question about resonance and chlorine. r/chemhelp.

- PubChemLite. (n.d.). 6-chloropyridine-3-sulfonic acid (C5H4ClNO3S). PubChemLite.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. One moment, please... [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Although chlorine is an electron withdrawing group, yet it is ortho-, - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]

- 7. Question: Although chlorine is an electron withdrawing group, why does it.. [askfilo.com]

- 8. Although chlorine is an electron withdrawing group, yet it is ortho-p - askIITians [askiitians.com]

- 9. reddit.com [reddit.com]

- 10. The effects of chemical substitution and polymerization on the pKa values of sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. chembk.com [chembk.com]

- 13. lookchem.com [lookchem.com]

- 14. guidechem.com [guidechem.com]

- 15. 6-CHLOROPYRIDINE-3-SULFONIC ACID | CAS 17624-08-7 [matrix-fine-chemicals.com]

- 16. PubChemLite - 6-chloropyridine-3-sulfonic acid (C5H4ClNO3S) [pubchemlite.lcsb.uni.lu]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. scilit.com [scilit.com]

- 23. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Utilization of 6-Chloropyridine-3-sulfonic Acid in Chromophore Engineering

Use of 6-chloropyridine-3-sulfonic acid in the preparation of dyes

Executive Summary

6-Chloropyridine-3-sulfonic acid (CAS 17624-08-7) serves as a critical, high-value scaffold in the synthesis of water-soluble heterocyclic dyes. Unlike traditional benzene-based intermediates (e.g., sulfanilic acid), the pyridine core introduces distinct electronic properties—specifically, electron deficiency—that result in bathochromic shifts and improved light fastness in azo dyes.

This guide details the two primary synthetic pathways for utilizing this intermediate:

-

The Hydrazine Route: Displacement of chlorine with hydrazine to form 6-hydrazinopyridine-3-sulfonic acid , a precursor for pyrazolone-based Acid Yellow and Orange dyes.

-

The Amine Route: Displacement of chlorine with ammonia/amines to form 6-aminopyridine-3-sulfonic acid , a versatile diazo component for azo coupling.

Chemical Basis & Reactivity Profile

The utility of 6-chloropyridine-3-sulfonic acid is governed by the Nucleophilic Aromatic Substitution (

-

Activation: The nitrogen atom in the pyridine ring acts as an electron sink, activating the C-6 position (ortho to nitrogen) for nucleophilic attack.

-

Solubility: The sulfonic acid group (-

) at the C-3 position ensures the final dye molecule remains water-soluble, a critical requirement for Acid and Reactive dye classes. -

Leaving Group: The chloride ion is a stable leaving group, allowing for clean substitution under mild-to-moderate thermal conditions.

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways available from this single starting material.

Caption: Divergent synthesis pathways converting 6-chloropyridine-3-sulfonic acid into Pyrazolone (yellow) and Azo (red) chromophores.

Application Note: The Hydrazine Route (Pyrazolone Dyes)

Context: Pyrazolone dyes are industry standards for bright yellow and orange shades in wool and nylon dyeing. They are typically synthesized by condensing a hydrazine with a

Step-by-Step Mechanism:

-

Hydrazinolysis: 6-chloropyridine-3-sulfonic acid reacts with excess hydrazine hydrate. The nucleophilic hydrazine displaces the chlorine.

-

Condensation: The resulting 6-hydrazinopyridine-3-sulfonic acid is condensed with ethyl acetoacetate.

-

Cyclization: The intermediate cyclizes to form 1-(3-sulfopyridin-6-yl)-3-methyl-5-pyrazolone.

-

Coupling: This pyrazolone is then used as a coupling component with various diazonium salts to form the final azo dye.

Protocol 1: Synthesis of 6-Hydrazinopyridine-3-sulfonic Acid

Objective: To isolate high-purity hydrazine intermediate for dye synthesis.

Safety Warning: Hydrazine hydrate is toxic and a potential carcinogen. Work in a fume hood. 6-chloropyridine-3-sulfonic acid is an irritant.

Materials:

-

6-Chloropyridine-3-sulfonic acid (19.36 g, 0.1 mol)

-

Hydrazine hydrate (80% aqueous solution, 25 g, ~0.4 mol)

-

Ethanol (50 mL)

-

Sodium Carbonate (

)[1]

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 19.36 g of 6-chloropyridine-3-sulfonic acid in 50 mL of water. Neutralize carefully with Sodium Carbonate to pH 7.0–7.5 to form the sodium salt (solubility improves).

-

Addition: Add 25 g of Hydrazine Hydrate slowly to the solution.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting material spot (

) should disappear, replaced by a lower

-

-

Cooling & Crystallization: Cool the reaction mass to

in an ice bath. The hydrazino derivative often precipitates as an inner salt. -

Acidification: If no precipitate forms, acidify carefully with conc. HCl to pH 1–2 to induce precipitation of the zwitterion.

-

Filtration: Filter the solid and wash with 20 mL of cold ethanol to remove excess hydrazine.

-

Drying: Dry in a vacuum oven at

.-

Expected Yield: 85–90%

-

Appearance: White to pale yellow crystalline solid.

-

Application Note: The Amine Route (Diazo Components)

Context: 6-Aminopyridine-3-sulfonic acid is a structural analog of sulfanilic acid. When used as a diazo component (the part that is diazotized), the pyridine ring pulls electron density away from the azo bond, often resulting in bathochromic shifts (deeper colors) compared to the benzene analog [2].

Protocol 2: Amination and Diazotization

Objective: To convert the chloro-precursor to an amine and subsequently generate a diazonium salt for coupling.

Procedure:

-

Amination (High Pressure):

-

Place 0.1 mol of 6-chloropyridine-3-sulfonic acid and 100 mL of 25% aqueous Ammonia in a stainless steel autoclave.

-

Heat to

for 8-10 hours. (Note: Higher temperature is required compared to hydrazine due to lower nucleophilicity of ammonia). -

Cool, depressurize, and evaporate excess ammonia. Acidify to isolate 6-aminopyridine-3-sulfonic acid.

-

-

Diazotization (The "Standard" Dye Step):

-

Dissolve 0.05 mol of the isolated amino-acid in 50 mL water containing 15 mL conc. HCl.

-

Cool to

. -

Add dropwise a solution of Sodium Nitrite (

, 3.5 g in 10 mL water). -

Stir for 30 mins. Destroy excess nitrous acid with sulfamic acid.

-

Result: A clear solution of pyridine-3-sulfonic acid-6-diazonium chloride .

-

-

Coupling (Example):

-

Pour the cold diazonium solution into a solution of R-Salt (2-Naphthol-3,6-disulfonic acid) buffered at pH 8-9.

-

A red-violet dye precipitates immediately.

-

Data Summary & Troubleshooting

| Parameter | Hydrazine Route | Amine Route |

| Reagent | Hydrazine Hydrate | Aqueous Ammonia |

| Conditions | Reflux ( | Autoclave ( |

| Reaction Time | 4–6 Hours | 8–12 Hours |

| Critical Control | pH must be neutral before hydrazine addition to prevent salt precipitation. | Temperature must exceed |

| Primary Dye Class | Pyrazolone Acid Dyes (Yellow) | Azo Acid/Reactive Dyes (Red/Blue) |

Troubleshooting Guide:

-

Low Yield in Hydrazinolysis: Ensure the starting material is fully dissolved (use Na salt form) before heating. Incomplete dissolution leads to unreacted core.

-

Impurity in Amination: If hydrolysis occurs (forming 6-hydroxypyridine-3-sulfonic acid), the temperature was likely too high (

) or pH dropped. Maintain high ammonia concentration.

References

-

Synthesis of Pyridine-3-sulfonic acid deriv

- Source: European Patent EP0428831B1.

-

Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Deriv

- Source: Rasayan Journal of Chemistry, Vol 6, No 3, 2013. This paper provides experimental validation for the conversion of 6-chloropyridine-3-sulfonic acid derivatives into amino-sulfonic analogs and their subsequent use in sulfonamide/dye chemistry.

-

Reactive Triazine Dyes (Use of Sulfonic Acid Groups).

- Source: US Patent 3,149,100. Describes the incorporation of amino-benzene and amino-heterocycle sulfonic acids into reactive dye structures, validating the utility of the "Amine Route" described above.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Purification of 6-Chloropyridine-3-Sulfonic Acid

Introduction: The Stability Paradox

Welcome to the technical support hub for 6-chloropyridine-3-sulfonic acid . Whether you are synthesizing this via the oxidative chlorination of thiols , the Sandmeyer reaction of amines, or direct sulfonation , you are likely facing a specific set of stability challenges.

The core difficulty with this molecule lies in its "push-pull" electronic nature. The pyridine ring is electron-deficient, made more so by the sulfonic acid group. This activates the C-Cl bond (at the 2-position relative to nitrogen) toward nucleophilic aromatic substitution (

This guide addresses the three most common "ghosts" in your spectra: the Hydrolyzed Pyridone , the Disulfide Dimer , and the Desulfonated byproduct .

Part 1: Critical Troubleshooting (Q&A Format)

Issue 1: "I see a new set of peaks in my NMR, and my product has become water-soluble."

Diagnosis: You have likely formed 6-hydroxypyridine-3-sulfonic acid (which exists predominantly as its tautomer, 2-oxo-1,2-dihydropyridine-5-sulfonic acid ).

The Mechanism:

The C-Cl bond at the 6-position (ortho to Nitrogen) is highly susceptible to attack by water or hydroxide ions, especially if the reaction mixture is heated or if the pH drifts too high (alkaline) during workup. The sulfonic acid group at position 3 withdraws electron density, further activating the C-Cl bond toward

Corrective Protocol:

-

pH Control: Never allow the pH to exceed 8.0 during neutralization or extraction. The hydrolysis rate increases exponentially in alkaline media.

-

Temperature: If hydrolyzing the sulfonyl chloride intermediate to the acid, do not reflux in water. Stir at ambient temperature or mild heat (40-50°C) in an acetone/water mixture.

-

Quenching: If using oleum for direct sulfonation, quench onto ice, not water, to keep the exotherm low.

Issue 2: "My LC-MS shows a mass of [2M-2]+. What is this dimer?"

Diagnosis: This is 3,3'-dithiobis(6-chloropyridine) , a disulfide impurity.

The Context:

This is specific to routes starting from 6-chloropyridine-3-thiol or involving sulfur reduction. If the oxidation to the sulfonic acid (usually via

Corrective Protocol:

-

Oxidant Stoichiometry: Ensure a slight excess (1.1–1.2 eq) of the oxidant.

-

Chase Step: If the impurity persists, treat the crude mixture with a mild oxidant (e.g., sodium hypochlorite or performic acid) before final isolation to push the sulfur oxidation state from -1 (disulfide) to +6 (sulfonic acid).

Issue 3: "I have a persistent impurity that looks like the starting material but isn't."

Diagnosis: This could be 2,3-dichloropyridine (if using the Sandmeyer route) or 2-chloropyridine (if using direct sulfonation).

The Context:

-

Sandmeyer Route: Side reactions during diazotization can lead to chlorination at the 3-position instead of sulfonation (Sandmeyer chlorination).

-

Direct Sulfonation: The pyridine ring is deactivated; unreacted starting material is common if the oleum concentration is too weak.

Corrective Protocol:

-

Purification: These non-polar impurities are easily removed by washing the aqueous acidic product solution with an organic solvent (DCM or Ethyl Acetate). The sulfonic acid product will remain in the aqueous phase, while the chloro-pyridines will extract into the organic layer.

Part 2: Impurity Profile & Analytical Data

The following table summarizes the chemical shifts and properties of the target versus its primary byproducts.

| Compound | Structure Description | Key 1H NMR Feature (D2O/DMSO) | Origin | Removal Strategy |

| Target Product | 6-Cl-Pyridine-3-SO3H | Doublet (~8.5 ppm, H2), Doublet (~7.6 ppm, H5) | Synthesis | N/A |

| Hydrolysis Impurity | 6-OH-Pyridine-3-SO3H (Pyridone) | Broad singlet (NH, ~11-12 ppm in DMSO); Upfield shift of ring protons | Hydrolysis of C-Cl bond | Recrystallization from water/ethanol; Avoid high pH. |

| Disulfide Impurity | (6-Cl-Py-3-S)2 | Aromatic region, but lacks SO3H acidity | Incomplete Oxidation | Wash with DCM (it is lipophilic). |

| Sandmeyer Byproduct | 2,3-Dichloropyridine | Multiplet ~7.4-8.3 ppm | Side reaction (Sandmeyer) | Solvent extraction (DCM wash). |

Part 3: Reaction Pathway Visualization

The following diagram illustrates the "Danger Zones" where specific byproducts are generated during the synthesis.

Caption: Figure 1 maps the conversion of the sulfonyl chloride intermediate to the target acid, highlighting the critical "SnAr" failure mode that leads to the pyridone impurity.

Part 4: Validated Experimental Protocol

To minimize the byproducts listed above, we recommend the Controlled Hydrolysis of the Sulfonyl Chloride method. This protocol prioritizes the suppression of the 6-hydroxy impurity.

Methodology:

-

Dissolution: Dissolve 10.0 g of 6-chloropyridine-3-sulfonyl chloride in 50 mL of Acetone. (Acetone suppresses the ionization of the Cl-C bond compared to pure water).

-

Hydrolysis: Add 10 mL of water dropwise while maintaining the temperature at 20–25°C . Do not heat.

-

Monitoring: Monitor by HPLC. The Sulfonyl Chloride is non-polar; the Acid is polar.

-

Workup: Once the Chloride is consumed (< 1 hour), adjust pH to 6.0–7.0 using

(aq). Do not exceed pH 8. -

Extraction (Purification Step): Wash the aqueous solution twice with Dichloromethane (DCM) .

-

Why? This removes the Disulfide and 2,3-Dichloropyridine impurities which are organic-soluble, while the target Sulfonic Acid salt remains in the water.

-

-

Isolation: Evaporate the aqueous layer under reduced pressure (Max bath temp 50°C) to obtain the salt, or acidify to pH 1 and crystallize to get the free acid.

References

-

Org. Process Res. Dev. (2009).[1] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (Describes the stability of chloropyridine sulfonyl chlorides and the Sandmeyer route).

-

US Patent 5082944A . Process for the preparation of pyridine-3-sulfonic acids. (Details the hydrolysis/reduction pathways and N-oxide intermediates).

-

Rasayan J. Chem. (2013).[2] Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. (Provides experimental details on the 6-amino -> 6-sulfonyl chloride conversion).

-

Matrix Fine Chemicals . 6-Chloropyridine-3-Sulfonic Acid Product Data. (Confirmation of CAS 17624-08-7 and structure).

Sources

Technical Support Center: Purification of 6-Chloropyridine-3-sulfonic Acid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-chloropyridine-3-sulfonic acid. Here, we address common challenges related to the purification of this important synthetic intermediate, providing detailed troubleshooting advice and frequently asked questions in a user-friendly format. Our goal is to equip you with the knowledge to diagnose and resolve purity issues, ensuring the integrity of your downstream applications.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section delves into specific problems you might encounter during the purification of 6-chloropyridine-3-sulfonic acid and offers structured solutions.

Q1: My final product of 6-chloropyridine-3-sulfonic acid has a low purity (<95%) after initial synthesis. What are the likely impurities and how can I remove them?

Low purity is a frequent issue stemming from the synthetic route. The primary impurities can be broadly categorized as organic (related to the starting materials and side reactions) and inorganic (from reagents and workup).

Likely Organic Impurities:

-

Unreacted 2-Chloropyridine: The starting material for the sulfonation reaction. Its presence indicates an incomplete reaction.

-

Isomeric Sulfonic Acids: Electrophilic sulfonation of 2-chloropyridine can potentially yield small amounts of other isomers, such as 2-chloropyridine-5-sulfonic acid, although the 3-position is generally favored.

-

Di-sulfonated Byproducts: Under harsh reaction conditions, a second sulfonation might occur.

-

Colored Impurities: Often polymeric or degradation products formed during the sulfonation process.[1]

Likely Inorganic Impurities:

-

Residual Sulfuric Acid: From the sulfonation reaction itself.

-

Inorganic Salts (e.g., Sodium Sulfate, Sodium Chloride): Introduced during neutralization and workup steps.

Workflow for Impurity Removal:

The following workflow provides a systematic approach to purifying crude 6-chloropyridine-3-sulfonic acid.

Caption: A general workflow for the purification of 6-chloropyridine-3-sulfonic acid.

Q2: My 6-chloropyridine-3-sulfonic acid is colored. How can I decolorize it?

Colored impurities are common in sulfonation reactions and can often be effectively removed using activated carbon.[1][2]

Protocol for Decolorization with Activated Carbon:

-

Dissolution: Dissolve the crude 6-chloropyridine-3-sulfonic acid in a minimal amount of hot deionized water. The solubility of related compounds is known to be higher in hot water.[3]

-

Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution. Be cautious as the addition of a fine powder to a near-boiling liquid can cause bumping.[2]

-

Heating and Stirring: Stir the mixture at an elevated temperature (e.g., 80-90°C) for a short period (15-30 minutes).[3] Prolonged contact with activated carbon can lead to the adsorption of the desired product, reducing the overall yield.[2]

-

Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product in the funnel.[2]

-

Proceed to Recrystallization: The resulting colorless filtrate can then be taken forward for recrystallization.

Q3: I am struggling to remove inorganic salts from my product. What is the best approach?

Due to the high polarity of sulfonic acids, they often co-precipitate with inorganic salts. Recrystallization is the primary method to address this.

Recrystallization Protocol for Removal of Inorganic Salts:

A mixed-solvent system of water and a lower molecular weight alcohol, such as ethanol, is often effective for purifying pyridine sulfonic acids.[3]

-

Solvent Selection: Based on protocols for similar compounds, a mixture of water and ethanol is a good starting point.[3] The goal is to find a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the inorganic salts remain in the mother liquor.

-

Dissolution: Dissolve the crude product in a minimum amount of hot deionized water.

-

Addition of Anti-solvent: While the solution is still hot, slowly add ethanol until a slight turbidity persists. Then, add a few drops of hot water to redissolve the precipitate, resulting in a saturated solution.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor containing the dissolved impurities.

-

Drying: Dry the purified crystals under vacuum.

Quantitative Data for Recrystallization of a Related Compound (Pyridine-3-sulfonic acid):

| Step | Details | Reference |

| Initial Dissolution | Dissolve the crude product in 260 ml of water. | [3] |

| Charcoal Treatment | Add 5 g of activated charcoal and stir at 80°C for 30 minutes. | [3] |

| Concentration | Distill off approximately 170 ml of water. | [3] |

| Crystallization | Cool to 70°C and add 350 ml of ethanol. Further cool to 20°C. | [3] |

| Washing | Wash the filtered crystals with 100 ml of methanol. | [3] |

| Purity Achieved | ~99% | [3] |

Note: This data is for pyridine-3-sulfonic acid and should be used as a starting point for optimization for 6-chloropyridine-3-sulfonic acid.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the handling and analysis of 6-chloropyridine-3-sulfonic acid.

Q1: What are the key physicochemical properties of 6-chloropyridine-3-sulfonic acid that are relevant to its purification?

Understanding the properties of your compound is crucial for designing an effective purification strategy.

| Property | Value/Information | Reference |

| Molecular Formula | C₅H₄ClNO₃S | |

| Molecular Weight | 193.61 g/mol | |

| Appearance | Expected to be a crystalline solid. | |

| Solubility | Expected to be soluble in water, especially when hot, and in polar organic solvents. The solubility of the related 6-chloropyridine-3-carboxylic acid is noted as soluble in deionized water.[4] | |

| Acidity | A strong acid due to the sulfonic acid group. |

Q2: How can I assess the purity of my 6-chloropyridine-3-sulfonic acid?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of pharmaceutical intermediates.

Recommended HPLC Method (Starting Point):

Given the polar nature of the analyte, a reversed-phase HPLC method with an ion-pairing agent or a Hydrophilic Interaction Chromatography (HILIC) method would be suitable.

Caption: Decision tree for selecting an appropriate HPLC method.

Example HPLC Conditions for a Related Compound (Pyridine-3-sulfonyl Chloride): [5]

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.2% Tetrabutylammonium hydroxide phosphate buffer (pH 4.5)

-

Mobile Phase B: Acetonitrile

-

Elution: Isocratic (e.g., A:B 62:38)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Column Temperature: 30°C

Note: This method would need to be optimized and validated for 6-chloropyridine-3-sulfonic acid.

Q3: What are the optimal storage conditions for purified 6-chloropyridine-3-sulfonic acid?

As a sulfonic acid, the compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric contaminants.

References

-

Calgon Carbon Corporation. (n.d.). Activated Carbon for Acids/Chemical Purification. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Decolorizing Carbon. Retrieved from [Link]

- Kleffner, H. W., & Block, H. D. (1994). Production of pyridine-3-sulfonic acid (U.S. Patent No. 5,082,944). U.S.

-

Request PDF. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN103172037A - Method for decoloring sulfuric acid by using activated-carbon filter screen.

-

ResearchGate. (n.d.). Crystallization and Purification. Retrieved from [Link]

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

National Toxicology Program. (1996). 2-Chloropyridine. Retrieved from [Link]

-

Carbotecnia. (2025). Decolorization with Activated Carbon. Retrieved from [Link]

-

Zhulin Carbon. (n.d.). Activated Carbon for Color Removal. Retrieved from [Link]

-

PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.

-

Kuujia.com. (n.d.). 99903-02-3(6-chloropyridine-3-sulfinic acid). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 6-CHLOROPYRIDINE-3-SULFONIC ACID | CAS 17624-08-7. Retrieved from [Link]

-

Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-chloropyridine-3-sulfonic acid (C5H4ClNO3S). Retrieved from [Link]

Sources

- 1. Activated Carbon for Acids/Chemical Purification | Calgon Carbon Corporation [calgoncarbon.com]

- 2. Decolorizing carbon [sites.pitt.edu]

- 3. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 4. 6-クロロニコチン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

Validation & Comparative

The Definitive Guide to HPLC Analysis of 6-Chloropyridine-3-Sulfonic Acid

[1]

Executive Summary

6-Chloropyridine-3-sulfonic acid (6-CPSA) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its analysis presents a classic chromatographic paradox: the molecule combines a hydrophobic chloropyridine core with a highly polar, strongly acidic sulfonic acid group.

Standard C18 Reversed-Phase (RP) methods often fail, resulting in void volume elution and poor peak symmetry.[1] This guide objectively compares the three most effective analytical strategies: Ion-Pair Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography .[1]

Compound Profile & Analytical Challenges

Before selecting a method, one must understand the physicochemical behavior of the analyte.

| Property | Description | Analytical Implication |

| Structure | Pyridine ring substituted with -Cl (C6) and -SO₃H (C3).[1][2][3][4] | UV active (approx. 254-270 nm).[1] |

| Acidity (pKa) | Sulfonic acid pKa < 1.0; Pyridine Nitrogen pKa ~2-3 (suppressed by Cl).[1] | The molecule is permanently anionic at pH > 2.[1]0. |

| Polarity | High (LogD < 0 at neutral pH).[1] | Challenge: Zero retention on standard C18 columns. |

| Solubility | High in water, low in pure organic solvents. | Challenge: Sample diluent must be compatible with the mobile phase to avoid precipitation or peak distortion. |

Method Comparison: The Three Pillars

Method A: Ion-Pair Reversed Phase (IPC)

The Industry Standard for QC & Purity Analysis[1]

Mechanism: A cationic ion-pairing reagent (e.g., Tetrabutylammonium hydroxide, TBAH) is added to the mobile phase. The hydrophobic tail of the TBA+ ion adsorbs onto the C18 stationary phase, while the positively charged head interacts with the anionic sulfonate group of 6-CPSA. This creates a "pseudo-neutral" complex that retains well.[1]

Protocol:

-

Mobile Phase A: 10 mM Phosphate Buffer + 5-10 mM TBAH, pH 6.0.[1]

-

Gradient: 5% B to 60% B.

Verdict:

-

Pros: Excellent peak shape; robust retention control; high resolution from synthetic impurities.[1]

-

Cons: Not MS compatible (TBAH suppresses ionization); long equilibration times; dedicated columns required (TBAH is hard to wash off).[1]

Method B: HILIC (Hydrophilic Interaction LC)

The Choice for LC-MS & Trace Analysis[1]

Mechanism: HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase. Retention is driven by the partitioning of 6-CPSA into the water-enriched layer on the column surface and electrostatic interactions.

Protocol:

-

Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.[1][5]

-

Mobile Phase A: 10-20 mM Ammonium Acetate (pH 5.8).[1]

-

Isocratic/Gradient: Start high organic (90% B) and gradient down to 50% B.

Verdict:

-

Pros: Fully MS compatible ; high sensitivity (due to high organic content enhancing desolvation); retains highly polar acids well.[1]

-

Cons: Sensitive to sample diluent (must use high organic diluent); long equilibration times between runs.[1]

Method C: Mixed-Mode Chromatography

The Modern "Problem Solver"[1]

Mechanism: Uses a stationary phase with both alkyl chains (RP) and embedded ion-exchange groups (Anion Exchange).[1] The column interacts with the hydrophobic pyridine ring and the anionic sulfonate simultaneously.

Protocol:

-

Column: Mixed-Mode Anion-Exchange/C18 (e.g., Primesep 100 or Obelisc N).[1]

-

Mobile Phase: Water/Acetonitrile with Formic Acid or Ammonium Formate.[1]

-

Control: Retention is tuned by adjusting buffer strength (ionic strength) and pH.[1]

Verdict:

-

Pros: Tunable selectivity; no ion-pairing reagents needed; MS compatible; robust.[1]

-

Cons: More complex method development (three variables: organic %, pH, buffer conc).

Comparative Data Summary

The following table summarizes expected performance metrics based on experimental principles for sulfonic acid derivatives.

| Feature | Method A: Ion-Pair RP | Method B: HILIC | Method C: Mixed-Mode |

| Retention (k') | High (Adjustable via TBAH conc) | Moderate to High | High (Adjustable via Buffer conc) |

| Peak Symmetry | Excellent (0.9 - 1.[1]1) | Good (0.8 - 1.[1]2) | Excellent (0.9 - 1.[1]1) |

| MS Compatibility | 🔴 Incompatible | 🟢 Excellent | 🟢 Good |

| Equilibration Time | 🔴 Slow (>20 column vols) | 🟡 Moderate | 🟢 Fast |

| Robustness | 🟢 High (Preferred for QC) | 🟡 Moderate (Diluent sensitive) | 🟢 High |

| Sample Diluent | Aqueous compatible | Must be >70% Organic | Aqueous compatible |

Detailed Experimental Protocols

Protocol 1: The Robust QC Method (Ion-Pair)

Recommended for purity assay in manufacturing environments using UV detection.[1]

Reagents:

-

Potassium dihydrogen phosphate (KH₂PO₄).[1]

-

Tetrabutylammonium hydroxide (TBAH), 1.0 M solution.

-

Phosphoric acid (85%).[1]

-

HPLC Grade Acetonitrile and Water.[1]

Step-by-Step Workflow:

-

Buffer Prep: Dissolve 1.36 g KH₂PO₄ in 900 mL water. Add 5.0 mL of 1.0 M TBAH. Adjust pH to 6.0 ± 0.1 with dilute phosphoric acid. Dilute to 1000 mL.[1][6] Filter (0.45 µm).[1]

-

Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18 or equivalent).

-

Conditions:

-

Gradient:

-

0 min: 5% B (ACN) / 95% A (Buffer)

-

15 min: 60% B

-

20 min: 60% B

-

21 min: 5% B (Re-equilibrate for 8 mins)

-

Critical Note: Dedicate this column to Ion-Pairing.[1] Do not use it for other methods afterwards, as TBAH is nearly impossible to remove completely.

Protocol 2: The LC-MS Method (HILIC)

Recommended for impurity profiling and trace analysis.[1]

Reagents:

Step-by-Step Workflow:

-

Buffer Prep: Prepare 100 mM Ammonium Acetate stock (pH 5.8).

-

Mobile Phase A: 90:10 Acetonitrile:Buffer (10 mM final).[1]

-

Mobile Phase B: 50:50 Acetonitrile:Buffer (10 mM final).

-

Note: HILIC gradients run from High Organic -> Lower Organic.[1]

-

-

Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µm.

-

Conditions:

-

Gradient:

-

0 min: 100% A (90% ACN)

-

10 min: 0% A (50% ACN)

-

Hold 2 min.

-

-

Sample Diluent: CRITICAL. Sample must be dissolved in 90:10 ACN:Water. If dissolved in pure water, peak splitting will occur.

Visualizations

Decision Tree: Selecting the Right Method

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on instrumentation and analytical goals.

Mechanism of Action Comparison

Figure 2: Mechanistic difference between Ion-Pairing (Charge Neutralization) and HILIC (Partitioning).[1]

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Splitting (HILIC) | Sample diluent contains too much water.[1] | Dilute sample with 100% Acetonitrile to achieve >80% organic concentration. |

| Drifting Retention (IPC) | Insufficient equilibration of Ion-Pair reagent.[1] | Flush column with Mobile Phase A for at least 60 minutes before starting the sequence.[1] |

| Tailing Peaks | Metal chelation or secondary silanol interactions.[1] | Ensure buffer concentration is >10 mM.[1] For HILIC, use PEEK tubing if possible. |

| Ghost Peaks | Contaminated Mobile Phase.[1] | TBAH degrades over time.[1] Prepare fresh buffer daily.[1] |

References

-

Sigma-Aldrich. 6-chloropyridine-3-sulfonic acid Product Specification & Properties. Sigma-Aldrich.[1][10][11] Link

-

Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. Link

-